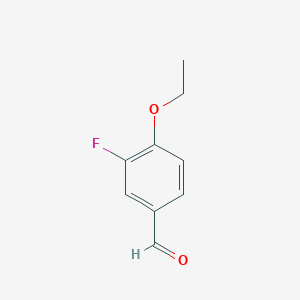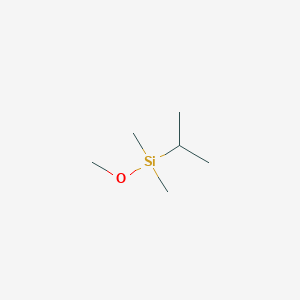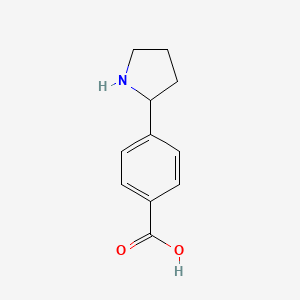![molecular formula C7H6N2O B1592579 7-amino-furo[2,3-c]pyridine CAS No. 1140240-20-5](/img/structure/B1592579.png)
7-amino-furo[2,3-c]pyridine
Vue d'ensemble
Description
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound . It has an empirical formula of C7H6N2O and a molecular weight of 134.14 .
Molecular Structure Analysis
The molecular structure of Furo[2,3-c]pyridin-7-amine is characterized by a furo-pyridine core, which is a six-membered ring containing nitrogen at positions 1 and 3 .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridin-7-amine is a solid compound . It has a molecular formula of C7H6N2O and a molecular weight of 134.14 .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de « 7-amino-furo[2,3-c]pyridine », organisée en sections distinctes pour plus de clarté :
Maladies neurologiques et immunitaires
Des composés similaires à la this compound ont été étudiés pour leur potentiel dans le traitement des maladies liées au système nerveux et immunitaire en raison de leur activité biologique .
Applications antidiabétiques
Ces composés présentent également des propriétés antidiabétiques, qui pourraient être explorées pour le développement de nouveaux traitements du diabète .
Activité antimycobactérienne
Leur activité antimycobactérienne suggère qu'ils pourraient être utilisés dans la création de thérapies contre les infections mycobactériennes .
Propriétés antivirales
Les activités antivirales des composés apparentés indiquent des applications possibles dans la lutte contre les infections virales .
Activités antitumorales
Il existe des preuves d'activités antitumorales, qui pourraient conduire à de nouveaux traitements du cancer ou à des thérapies adjuvantes .
Thérapie photodynamique
Un nouveau photosensibilisateur à base de furo[2,3-c]pyridine a montré un potentiel pour l'imagerie spécifique et l'ablation photodynamique des bactéries Gram négatives, indiquant son utilisation dans des thérapies antimicrobiennes ciblées .
Activité antimicrobienne
Certains composés du titre ont démontré une activité antimicrobienne modérée à bonne contre certaines bactéries et champignons, suggérant un rôle dans le développement de nouveaux agents antimicrobiens .
Synthèse chimique et composés complexes
La structure du composé permet son utilisation en synthèse chimique et la formation de composés complexes ayant diverses applications dans la recherche scientifique .
Safety and Hazards
Propriétés
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140240-20-5 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)




![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)


![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)



